4-Bromo-2-chloro-5-methyl-1,3-thiazole
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Overview
Description
4-Bromo-2-chloro-5-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with bromine, chlorine, and a methyl group. Thiazoles are known for their diverse biological activities and are integral in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-methyl-1,3-thiazole typically involves the reaction of 2-chloro-5-methylthiazole with bromine under controlled conditions. The reaction is carried out in a solvent such as chloroform, with the temperature maintained at around 30°C. The reaction mixture is then treated with sodium bicarbonate solution to neutralize any remaining acid, followed by extraction and purification .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium carbonate in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2-chloro-5-methyl-1,3-thiazole .
Scientific Research Applications
4-Bromo-2-chloro-5-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methyl-1,3-thiazole involves its interaction with biological molecules. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
4-Bromo-2-chloro-5-methyl-1,3-thiazole: shares structural similarities with other thiazole derivatives such as 2-chloro-5-methylthiazole and 4-bromo-2-methylthiazole
Uniqueness: The presence of both bromine and chlorine atoms in this compound makes it unique, as it combines the reactivity of both halogens. This dual reactivity allows for a broader range of chemical transformations compared to similar compounds with only one halogen substituent .
Properties
IUPAC Name |
4-bromo-2-chloro-5-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNS/c1-2-3(5)7-4(6)8-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUKMXPAFPPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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